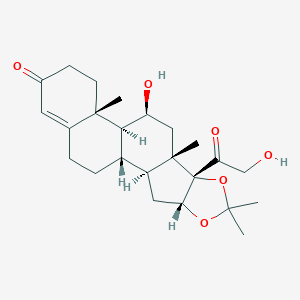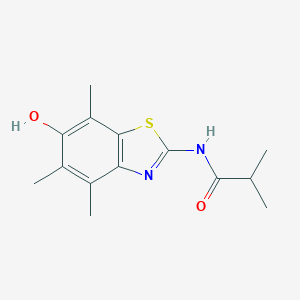
Ru-Idaa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iminodiacetic acid-ruthenium (III) complex is a coordination compound that features ruthenium in the +3 oxidation state, coordinated with iminodiacetic acid ligands. This complex is known for its versatile applications in various fields, including catalysis, medicine, and materials science. The unique properties of ruthenium, such as its ability to exist in multiple oxidation states and form stable complexes, make it a valuable component in advanced chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iminodiacetic acid-ruthenium (III) complex typically involves the reaction of ruthenium chloride with iminodiacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of iminodiacetic acid to the ruthenium center .
Industrial Production Methods: Industrial production of this complex follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors, with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Iminodiacetic acid-ruthenium (III) complex undergoes various chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: Conversely, the complex can also undergo reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of new complexes with different properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of various ligands, such as phosphines or amines, under controlled conditions to achieve the desired substitution .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new complexes with different ligand environments .
Wissenschaftliche Forschungsanwendungen
Iminodiacetic acid-ruthenium (III) complex has a wide range of applications in scientific research:
Chemistry: The complex is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. .
Biology: In biological research, the complex is studied for its potential as an anticancer agent. .
Medicine: Beyond cancer therapy, the complex is also explored for its antimicrobial properties. .
Industry: In industrial applications, the complex is used in the production of advanced materials, such as polymers and nanomaterials. .
Wirkmechanismus
The mechanism of action of iminodiacetic acid-ruthenium (III) complex involves its interaction with molecular targets such as DNA, proteins, and cellular organelles. The complex can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it can interact with proteins, disrupting their function and leading to cell death. In cancer cells, the complex induces apoptosis and autophagy, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Methyl-N-iminodiacetic acid complexes: These complexes involve similar coordination with metal ions but differ in their specific ligands and properties.
Ruthenium Schiff base complexes: These complexes feature Schiff base ligands and exhibit different electronic and steric properties compared to iminodiacetic acid-ruthenium (III) complex.
Uniqueness: The uniqueness of iminodiacetic acid-ruthenium (III) complex lies in its specific ligand environment, which provides distinct electronic and steric properties. This makes it particularly effective in certain catalytic and biological applications, where other similar compounds may not perform as well .
Eigenschaften
CAS-Nummer |
117676-57-0 |
|---|---|
Molekularformel |
C8H16Cl3N2O9Ru |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
2-(carboxylatomethylamino)acetate;hydron;ruthenium(3+);trichloride;hydrate |
InChI |
InChI=1S/2C4H7NO4.3ClH.H2O.Ru/c2*6-3(7)1-5-2-4(8)9;;;;;/h2*5H,1-2H2,(H,6,7)(H,8,9);3*1H;1H2;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
PLIDZBKUOMINIO-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3] |
Kanonische SMILES |
[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3] |
Synonyme |
iminodiacetic acid-ruthenium (III) complex Ru-IDAA ruthenium (III)-iminodiacetic acid complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)
![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)









![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)
